Methionylasparagine

Descripción general

Descripción

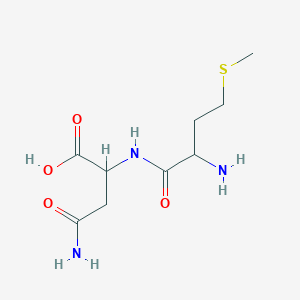

Methionylasparagine is a dipeptide composed of the amino acids methionine and asparagine. It is a small molecule with the chemical formula C9H17N3O4S and a molecular weight of 263.31 g/mol

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methionylasparagine can be synthesized using the N-carboxyanhydride (NCA) method. This involves the reaction of N-carboxyanhydrides of methionine and asparagine under controlled conditions of temperature, concentration, and pH . The reaction typically requires low temperatures and controlled pH to ensure adequate reaction and prevent racemization .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of organic acids and bases to facilitate the removal of buffer components before product isolation . This method improves the yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Methionylasparagine undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the methionine residue can be oxidized to form sulfoxides and sulfones.

Reduction: The carbonyl groups in the asparagine residue can be reduced to form alcohols.

Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides.

Major Products Formed:

Oxidation: Methionine sulfoxide and methionine sulfone.

Reduction: Hydroxyl derivatives of asparagine.

Substitution: Alkylated or acylated derivatives of this compound.

Aplicaciones Científicas De Investigación

Methionylasparagine has several applications in scientific research:

Mecanismo De Acción

Methionylasparagine exerts its effects through interactions with various molecular targets. The methionine residue can participate in methylation reactions, while the asparagine residue can form hydrogen bonds with other molecules . These interactions can influence protein structure and function, making this compound a valuable tool in biochemical studies.

Comparación Con Compuestos Similares

Methionylglutamine: Similar in structure but contains glutamine instead of asparagine.

Methionylserine: Contains serine instead of asparagine.

Methionylthreonine: Contains threonine instead of asparagine.

Uniqueness: Methionylasparagine is unique due to the presence of both methionine and asparagine residues, which confer distinct chemical and biological properties. The combination of these amino acids allows for specific interactions and reactions that are not observed in other dipeptides .

Actividad Biológica

Methionylasparagine, a dipeptide composed of methionine and asparagine, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its role in metabolic processes, interactions with cellular receptors, and implications in cancer biology.

- Hydrophobic vs. Hydrophilic Interactions : Methionine (Met) is a hydrophobic amino acid, while asparagine (Asn) is hydrophilic. The conversion of Met to Asn can significantly alter the biological activity of peptides. Research indicates that mutations from Met to Asn in parathyroid hormone (PTH) lead to a marked reduction in biological activity due to disrupted hydrophobic interactions with the PTH receptor (PTHR1) .

- Antioxidant Properties : Methionine residues in proteins serve as endogenous antioxidants. They react with oxidants to form methionine sulfoxide, which can diminish the biological function of proteins, including their receptor interactions . This suggests that this compound may also possess antioxidant properties that could modulate its biological activity.

- Tumor Biology : Asparagine plays a critical role in tumor progression and metabolism. It participates in pathways that regulate cell proliferation and survival, particularly under conditions of nutrient deprivation . The balance between methionine and asparagine levels can influence metabolic pathways associated with cancer cell growth and metastasis.

Case Studies

- Parathyroid Hormone (PTH) Mutations : A study investigated the effects of mutating Met residues in PTH to Asn. The findings revealed that both Asn-8 and Asn-18 mutants exhibited significantly reduced biological activity compared to wild-type PTH, similar to the effects observed with oxidized Met residues . This highlights the importance of hydrophobic interactions in maintaining the functional integrity of peptide hormones.

- Asparagine in Cancer Metabolism : Research has shown that asparagine metabolism is crucial for tumor growth. In aggressive breast cancer models, increased levels of asparagine were linked to enhanced metastatic potential, suggesting that manipulating asparagine availability could be a therapeutic strategy .

Data Table: Comparative Biological Activity

Propiedades

IUPAC Name |

4-amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O4S/c1-17-3-2-5(10)8(14)12-6(9(15)16)4-7(11)13/h5-6H,2-4,10H2,1H3,(H2,11,13)(H,12,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMEWFDUAFKVAAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CC(=O)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00318733 | |

| Record name | Methionylasparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00318733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methionyl-Asparagine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028968 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

36261-61-7 | |

| Record name | NSC334376 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334376 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methionylasparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00318733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying isomerism in peptides like methionylasparagine?

A1: Isomerism plays a crucial role in determining the biological activity and physicochemical properties of peptides. [] In the case of this compound, two isomers exist: L-methionylasparagine and L-asparagylmethionine. These isomers, while chemically similar, can exhibit different binding affinities to target molecules, influencing their overall biological effects. The research paper you provided focuses on understanding how this isomerism, along with side chain mutations, affects the binding energy and NMR/NQR tensors of these two isomers. This information can be valuable for designing peptide-based drugs with improved selectivity and efficacy.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.